Bromo-PEG6-bromide
Overview
Description
Bromo-PEG6-bromide, also known as 1,20-dibromo-3,6,9,12,15,18-hexaoxaicosane, is a polyethylene glycol (PEG)-based PROTAC linker . It contains two bromide groups, which are very good leaving groups for nucleophilic substitution reactions . The hydrophilic PEG spacer increases its solubility in aqueous media .
Synthesis Analysis
Bromo-PEG6-bromide can be used in the synthesis of a series of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of Bromo-PEG6-bromide is C14H28Br2O6 . Its InChI code is 1S/C14H28Br2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-14H2 . The molecular weight is 452.18 .Chemical Reactions Analysis
The bromide (Br) groups in Bromo-PEG6-bromide are very good leaving groups for nucleophilic substitution reactions . This property is exploited in the synthesis of PROTACs .Physical And Chemical Properties Analysis
Bromo-PEG6-bromide is a liquid at room temperature . The hydrophilic PEG spacer increases its solubility in aqueous media .Scientific Research Applications
1. Nanotechnology and Biomedical Research
Bromo-PEG6-bromide plays a significant role in nanotechnology, particularly in the biomedical field. For example, in the study of gold nanorods for biomedical applications like diagnostics, bioimaging, and photothermal therapy, Bromo-PEG6-bromide derivatives such as PEG-functionalized graphene oxide have been used. These derivatives demonstrate excellent water solubility and generate cytotoxic singlet oxygen under light excitation, enhancing photodynamic therapy (PDT) efficacy against cancer cells (Tian et al., 2011).
2. Catalysis and Green Chemistry
Bromo-PEG6-bromide derivatives are also significant in catalysis, particularly in green chemistry. For example, a quaternary ammonium bromide covalently bound to polyethylene glycol (PEG) has been found to be an efficient and recyclable catalyst for the cycloaddition reaction of aziridines to CO2 (Du et al., 2008). Additionally, Bromo-PEG6-bromide derivatives have been utilized in the selective synthesis of 5-aryl-2-oxazolidinones from carbon dioxide and aziridines under solvent-free conditions, highlighting their role in environmentally friendly synthesis processes.
3. Polymer Science and Material Engineering
In polymer science and material engineering, Bromo-PEG6-bromide derivatives have been employed in the synthesis of complex polymeric structures. For instance, they have been used in the synthesis of three-arm polyethylene glycol by combining controlled anionic polymerization and ‘click’ chemistry (Cheng et al., 2010). This highlights the versatility of Bromo-PEG6-bromide in the development of advanced polymeric materials with specific architectures.
4. Environmental Applications
Bromo-PEG6-bromide derivatives have applications in environmental science as well. They have been utilized in studies related to the treatment of palm oil mill effluent, demonstrating their potential in wastewater treatment and environmental remediation processes (Idris et al., 2010).
properties
IUPAC Name |
1,2-bis[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28Br2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSLOCVIDIOUPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCBr)OCCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Br2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG6-bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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